7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazole with a brominated pyridine derivative in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst are carefully selected to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different electronic and steric properties.
1H-pyrazolo[3,4-b]pyridine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-2,5-dimethylpyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H8BrN3O/c1-11-4-6(9)7-5(8(11)13)3-12(2)10-7/h3-4H,1-2H3 |
InChI Key |
YMASXOGPKSBNNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NN(C=C2C1=O)C)Br |
Origin of Product |
United States |
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